3-(Trifluoromethyl)phenylacetyl chloride
Overview
Description
3-(Trifluoromethyl)phenylacetyl chloride is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a trifluoromethyl group at the third position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Mode of Action
The mode of action of 3-(Trifluoromethyl)phenylacetyl chloride involves the trifluoromethylation of carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound interacts with its targets (alcohols and amines) and induces changes in their optical properties, which can be measured to determine their purity .
Biochemical Pathways
The process of trifluoromethylation, which the compound is involved in, is a key reaction in organic chemistry and is widely used in the synthesis of pharmaceuticals and agrochemicals . The downstream effects of this reaction would depend on the specific alcohol or amine that the compound is reacting with.
Result of Action
The result of the action of this compound is the trifluoromethylation of its target molecules (alcohols and amines), which alters their optical properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C , suggesting that its stability and efficacy could be affected by temperature. Additionally, the compound is sensitive to moisture , indicating that humidity could also influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenylacetyl chloride typically involves the chlorination of 3-(trifluoromethyl)phenylacetic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
3-(Trifluoromethyl)phenylacetic acid+SOCl2→3-(Trifluoromethyl)phenylacetyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenylacetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trifluoromethyl)phenylacetic acid and hydrochloric acid.
Reduction: It can be reduced to 3-(trifluoromethyl)phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
3-(Trifluoromethyl)phenylacetic acid: Formed from hydrolysis.
3-(Trifluoromethyl)phenylethanol: Formed from reduction.
Scientific Research Applications
3-(Trifluoromethyl)phenylacetyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Employed in the development of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride: Used for determining the enantiomeric purity of alcohols and amines.
3-(Trifluoromethyl)benzoyl chloride: Another trifluoromethyl-substituted acyl chloride with similar reactivity but different applications.
Uniqueness
3-(Trifluoromethyl)phenylacetyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it a valuable intermediate in the synthesis of compounds with enhanced stability, lipophilicity, and bioavailability .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJJJQOPGZSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508908 | |
Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2003-14-7 | |
Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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